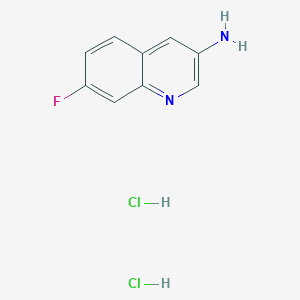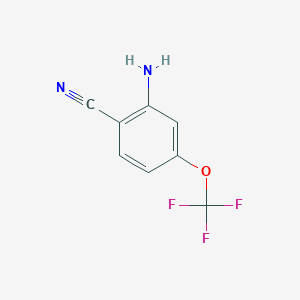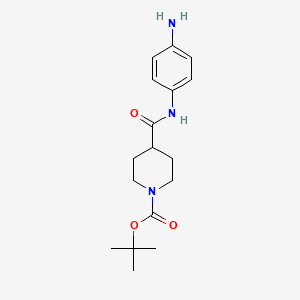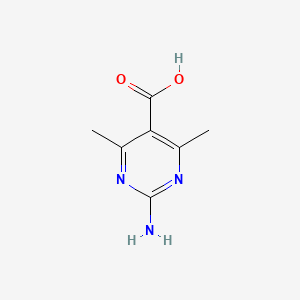
5-(2-bromopropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one
Overview
Description
5-(2-bromopropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reaction Studies
- Research on similar indole derivatives has explored their synthesis and reactions. For instance, the study by Attaby et al. (2007) investigated the synthesis of various heterocyclic compounds using active halogen-containing reagents, which could include compounds like 5-(2-bromopropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one (Attaby, Ramla, & Gouda, 2007).
- Similarly, research by Nishio et al. (2000) described photochemical reactions of N-(2-halogenoalkanoyl) derivatives of anilines and cyclic amines, relevant to the study of compounds like this compound (Nishio, Asai, & Miyazaki, 2000).
Biological Activity
- The antimicrobial and GST enzyme activity of synthesized heterocyclic compounds, including those with indole derivatives, were evaluated in a study by Attaby et al. (2007), indicating potential biological applications of compounds like this compound (Attaby, Ramla, & Gouda, 2007).
Application in Crystal Structure Analysis
- The study by Barakat et al. (2017) on the crystal structure, Hirshfeld surface, and thermal analysis of a related 5-bromo-1H-indole derivative can provide insights into the structural and thermal properties of similar compounds (Barakat et al., 2017).
Potential in Organic Synthesis
- The synthesis of various indole and spiroindole derivatives, including their application in organic chemistry, was examined by Očenášová et al. (2015), relevant to understanding the role of compounds like this compound in organic synthesis (Očenášová et al., 2015).
Other Relevant Studies
- Studies on brominated derivatives of indole, as seen in research by Parsons et al. (2011) and Segraves et al. (2005), offer insights into the synthesis and biological properties of brominated indole compounds, which could be extrapolated to understand this compound (Parsons et al., 2011); (Segraves & Crews, 2005).
Properties
IUPAC Name |
5-(2-bromopropanoyl)-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-7(13)12(16)8-3-4-10-9(5-8)6-11(15)14(10)2/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZZORQLLHKMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)N(C(=O)C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1373414.png)


![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)
![1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B1373420.png)



![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)





